Cas no 886903-70-4 (2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide)

2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(phenylsulfonyl)amino]-
- 2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
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- Inchi: 1S/C20H17N3O3S2/c1-13-14(2)27-20(17(13)12-21)22-19(24)16-10-6-7-11-18(16)23-28(25,26)15-8-4-3-5-9-15/h3-11,23H,1-2H3,(H,22,24)
- InChI Key: MPMQSDFJDFSQOH-UHFFFAOYSA-N
- SMILES: C(NC1SC(C)=C(C)C=1C#N)(=O)C1=CC=CC=C1NS(C1=CC=CC=C1)(=O)=O
2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2618-0454-1mg |
2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
886903-70-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2618-0454-15mg |
2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
886903-70-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2618-0454-10mg |
2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
886903-70-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2618-0454-75mg |
2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
886903-70-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2618-0454-20μmol |
2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
886903-70-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2618-0454-20mg |
2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
886903-70-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2618-0454-25mg |
2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
886903-70-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2618-0454-40mg |
2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
886903-70-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2618-0454-50mg |
2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
886903-70-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2618-0454-5mg |
2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
886903-70-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide Related Literature
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
Additional information on 2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Comprehensive Overview of 2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide (CAS No. 886903-70-4)
2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide, with the CAS number 886903-70-4, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzene sulfonamide moiety and a thiophene ring substituted with cyano and methyl groups. These structural elements contribute to its potential biological activities and therapeutic applications.
The synthesis of 2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide typically involves multi-step reactions, including the formation of the thiophene ring, the introduction of the cyano and methyl substituents, and the final coupling with the benzene sulfonamide moiety. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it increasingly accessible for both academic research and industrial applications.
In terms of its biological properties, 2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has been extensively studied for its potential as an inhibitor of various enzymes and receptors. One notable area of research is its activity as an inhibitor of carbonic anhydrase (CA), a family of metalloenzymes involved in numerous physiological processes, including acid-base balance, respiration, and ion transport. Studies have shown that this compound exhibits selective inhibition against specific isoforms of CA, such as CA II and CA IX, which are overexpressed in certain types of cancer cells. This selective inhibition has led to its evaluation as a potential anticancer agent.
Beyond its role as a CA inhibitor, 2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has also been investigated for its anti-inflammatory properties. Inflammatory diseases are characterized by excessive production of pro-inflammatory cytokines and mediators, which can lead to tissue damage and chronic conditions. Research has demonstrated that this compound can modulate the expression and activity of key inflammatory mediators, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB). These findings suggest that it may have therapeutic potential in treating inflammatory disorders.
The pharmacokinetic profile of 2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is another critical aspect that has been explored in preclinical studies. Its oral bioavailability, distribution, metabolism, and excretion have been evaluated to understand its suitability for various routes of administration. Data from these studies indicate that the compound has favorable pharmacokinetic properties, including good absorption and a reasonable half-life, which are essential for its effective use in therapeutic settings.
Clinical trials are currently underway to assess the safety and efficacy of 2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide in human subjects. Preliminary results from phase I trials have shown promising outcomes in terms of tolerability and preliminary efficacy. These trials are crucial for determining the optimal dosing regimens and identifying any potential side effects or adverse reactions.
In addition to its therapeutic applications, 2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has also found use as a research tool in biochemical assays. Its ability to selectively inhibit specific enzymes makes it valuable for studying enzyme function and developing new inhibitors with improved potency and selectivity. This dual role as both a therapeutic agent and a research tool underscores its versatility and importance in the field of medicinal chemistry.
The future prospects for 2-benzenesulfonamido-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide are promising. Ongoing research aims to further elucidate its mechanisms of action, optimize its chemical structure for enhanced efficacy and safety, and explore new therapeutic indications. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in the development of novel treatments for various diseases.
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